Product packaging for 3-[(1H-Pyrrol-1-yl)methyl]aniline(Cat. No.:CAS No. 107484-32-2)

3-[(1H-Pyrrol-1-yl)methyl]aniline

Cat. No.: B2472737
CAS No.: 107484-32-2
M. Wt: 172.231
InChI Key: LTJLXUVLHUXSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(1H-Pyrrol-1-yl)methyl]aniline (CAS 107484-32-2) is an aromatic amine derivative with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound is characterized by an aniline ring linked to a pyrrole heterocycle via a methylene bridge, making it a valuable scaffold in organic synthesis and medicinal chemistry research. It functions as a key synthon for constructing complex nitrogen-containing heterocycles, which are privileged structures in drug discovery . Recent scientific literature highlights the application of closely related 1-(2-aminophenyl)pyrrole structures as direct precursors in the efficient, one-pot synthesis of complex fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines . These frameworks are of significant interest due to their broad spectrum of reported biological activities, including antibacterial, antitumor, antimalarial, and enzyme inhibitory properties . The incorporation of the pyrrole moiety can enhance the compound's ability to participate in cyclocondensation reactions with carbonyl compounds, leading to novel molecular architectures . As such, this compound provides researchers with a versatile building block for developing new pharmaceuticals and functional molecules. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B2472737 3-[(1H-Pyrrol-1-yl)methyl]aniline CAS No. 107484-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyrrol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h1-8H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJLXUVLHUXSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 3-[(1H-Pyrrol-1-yl)methyl]aniline, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) ring, the pyrrole (B145914) ring, the methylene (B1212753) bridge, and the amine group. The electron-donating amino group and the electron-withdrawing pyrrole-methylene substituent on the aniline ring influence the chemical shifts of the aromatic protons. Similarly, the attachment to the methylene-phenyl group affects the electronic environment of the pyrrole protons.

Expected ¹H NMR Chemical Shifts:

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Pyrrole Hα~6.7TripletProtons adjacent to the nitrogen atom.
Pyrrole Hβ~6.1TripletProtons beta to the nitrogen atom.
Methylene (-CH₂-)~5.0SingletBridge between the pyrrole and aniline rings.
Aniline Aromatic~6.5 - 7.2MultipletsProtons on the benzene (B151609) ring, with complex splitting patterns due to their relative positions and coupling.
Amine (-NH₂)Broad singletVariableThe chemical shift is dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Expected ¹³C NMR Chemical Shifts:

Carbon Type Expected Chemical Shift (δ, ppm)
Pyrrole Cα~121
Pyrrole Cβ~108
Methylene (-CH₂-)~50
Aniline C-NH₂~147
Aniline C-CH₂~139
Aniline Aromatic~114 - 130

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

While one-dimensional NMR provides fundamental structural information, advanced techniques like two-dimensional (2D) NMR would be invaluable for the unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region of the aniline ring.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aniline and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the connectivity between the methylene bridge and both the pyrrole and aniline rings.

Variable Temperature (VT) NMR: VT-NMR studies could provide insights into any dynamic processes, such as restricted rotation around the C-N bonds or proton exchange dynamics of the amine group.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic rings and the methylene group, and the C-N and C=C stretching vibrations within the rings. For similar aromatic amines, N-H stretching vibrations are typically observed as two distinct bands for a primary amine. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

Expected FT-IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Aniline)3350 - 3450Asymmetric & Symmetric Stretch
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H (-CH₂-)2850 - 2960Stretch
C=C (Aromatic)1500 - 1600Ring Stretch
C-N (Aniline)1250 - 1360Stretch
C-N (Pyrrole)1300 - 1400Stretch

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy complements FT-IR by providing information on the molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would offer a unique "fingerprint" for this compound, with strong signals expected for the aromatic ring breathing modes.

Expected Raman Shifts:

Functional Group Expected Raman Shift (cm⁻¹) Vibrational Mode
Aromatic C-H3000 - 3100Stretch
C=C (Aromatic)1580 - 1620Ring Breathing
Pyrrole Ring~1400 - 1500Ring Vibrations
Methylene (-CH₂-)2850 - 2960Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorptions arising from π-π* and n-π* transitions associated with its aromatic systems—the aniline and pyrrole rings.

The aniline moiety typically exhibits strong absorption bands corresponding to π-π* transitions of the benzene ring. researchgate.net The pyrrole ring, being an electron-rich aromatic system, also contributes to the UV-Vis spectrum. wikipedia.org The electronic transitions in pyrrole involve the delocalized π electrons within the five-membered ring. wikipedia.orgbrainly.in The combination of these two chromophores, linked by a methylene bridge, would likely result in a complex spectrum with overlapping bands. The solvent environment can influence the position and intensity of these absorption maxima due to solvatochromic effects.

Table 1: Expected UV-Vis Absorption Maxima for this compound

Type of TransitionAssociated ChromophoreExpected Wavelength Range (nm)
π-πAniline Ring230-250
π-πAniline Ring (secondary)280-300
n-πAniline (N lone pair)340-360 researchgate.net
π-πPyrrole Ring200-220

Note: These are estimated values based on the analysis of the individual chromophores. Actual values may vary based on solvent and conjugation effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₁₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of this molecule under electron impact (EI) ionization would likely proceed through several key pathways, influenced by the stability of the resulting fragments. libretexts.org A primary and highly probable fragmentation is the cleavage of the C-N bond between the methylene group and the pyrrole ring, or the C-C bond between the methylene group and the aniline ring, due to the stability of the resulting resonance-stabilized cations. nih.govmiamioh.edu

Key Fragmentation Pathways:

Loss of the Pyrrolylmethyl Radical: Cleavage of the bond between the aniline ring and the methylene bridge would lead to the formation of an aniline radical cation and a stable pyrrolylmethyl cation.

Formation of the Tropylium (B1234903) Ion: A common fragmentation pattern for benzylamines involves the formation of a tropylium or azatropylium ion through rearrangement, which is a stable seven-membered aromatic ring.

Loss of HCN: Aromatic amines like aniline can undergo fragmentation to lose hydrogen cyanide (HCN). miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentPlausible Origin
172[C₁₁H₁₂N₂]⁺Molecular Ion [M]⁺
93[C₆H₇N]⁺Aniline fragment
80[C₅H₆N]⁺Pyrrolylmethyl cation
77[C₆H₅]⁺Phenyl cation from aniline

These proposed fragments are based on typical fragmentation patterns of related aromatic amines and pyrrole derivatives. libretexts.orgnih.govmiamioh.edu

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net

The molecular geometry of this compound would be defined by the spatial arrangement of its constituent rings and the connecting methylene bridge. The analysis would precisely measure the bond lengths and angles within the aniline and pyrrole rings, which are expected to conform to typical values for aromatic systems. A key conformational parameter is the torsion angle between the planes of the aniline and pyrrole rings. This angle is influenced by steric hindrance and the electronic interactions between the two aromatic systems.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. researchgate.net Different polymorphs would exhibit distinct crystal packing arrangements and, consequently, may have different physical properties. The formation of a particular polymorph is highly dependent on the crystallization conditions, such as the choice of solvent, the rate of cooling or evaporation, and the temperature. iucr.org A systematic study would involve attempting crystallization from a variety of solvents with different polarities and observing the resulting crystal structures to identify any polymorphic forms.

Reactivity and Transformational Chemistry

Reactions at the Aniline (B41778) Moiety

The aniline portion of the molecule, an aminobenzene derivative, is susceptible to a variety of transformations typical of primary aromatic amines.

The amino group (-NH₂) is a powerful activating group and directs electrophilic substitution to the ortho and para positions on the benzene (B151609) ring. ucalgary.cabyjus.com Due to the presence of the 3-[(1H-pyrrol-1-yl)methyl] substituent, the available ortho positions are C2 and C6, and the para position is C4. The strong activating nature of the amino group means that these reactions often proceed under mild conditions. chemistrysteps.com

However, reactions carried out in strong acid, such as nitration and sulfonation, can lead to protonation of the basic amino group. byjus.comchemistrysteps.com The resulting anilinium ion is a deactivating group and a meta-director, which can complicate the product distribution. byjus.com To achieve selective ortho and para substitution under these conditions, the amino group is often protected, typically by acylation to form an acetanilide. ucalgary.ca The amide is still an ortho, para-director but is less activating than the free amine, which helps to prevent polysubstitution and control the reaction. ucalgary.ca

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Aniline Ring

ReactionReagentsExpected Major Product(s) (unprotected amine)Expected Major Product(s) (N-acetyl protected)
Halogenation Br₂ in H₂O2,4,6-Tribromo-3-[(1H-pyrrol-1-yl)methyl]aniline4-Bromo-N-{3-[(1H-pyrrol-1-yl)methyl]phenyl}acetamide
Nitration HNO₃, H₂SO₄Mixture of ortho, meta, and para nitroanilines4-Nitro-N-{3-[(1H-pyrrol-1-yl)methyl]phenyl}acetamide
Sulfonation Fuming H₂SO₄Mixture of aminobenzenesulfonic acids4-Amino-2-[(1H-pyrrol-1-yl)methyl]benzenesulfonic acid

The lone pair of electrons on the aniline nitrogen atom makes it nucleophilic and basic. This allows for a range of reactions directly at the nitrogen center.

N-Acylation: The primary amine readily reacts with acylating agents like acid chlorides or anhydrides to form stable amides. This reaction is commonly used to protect the amino group during other transformations. ucalgary.ca

N-Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, it is possible under specific conditions to introduce alkyl groups onto the nitrogen atom.

Diazotization: In the presence of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C), the primary aromatic amine undergoes diazotization to form a diazonium salt. acs.orgquora.com Aryl diazonium salts are highly versatile synthetic intermediates, though they can be unstable. quora.comlibretexts.org

The aniline moiety is sensitive to oxidizing agents. Strong oxidants can lead to the formation of a complex mixture of products, including colored polymeric materials (aniline black). The specific oxidation products are highly dependent on the reaction conditions. The oxidation of related aminobenzyl alcohols to the corresponding aldehydes has been demonstrated using catalytic systems, indicating that controlled oxidation is feasible. researchgate.net

Regarding reduction, the aniline ring itself is already in a reduced state. However, if a nitro group were introduced onto the ring via nitration (as described in 5.1.1), it could be readily reduced back to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

The primary amino group of 3-[(1H-pyrrol-1-yl)methyl]aniline can participate in condensation reactions with aldehydes and ketones. This reaction, typically carried out with acid or base catalysis, results in the formation of an imine, also known as a Schiff base. guidechem.com This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. This reaction is reversible and is fundamental in the synthesis of various heterocyclic systems and ligands.

Reactions at the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich five-membered heterocycle that is highly activated towards electrophilic attack.

Pyrrole undergoes electrophilic aromatic substitution much more readily than benzene, often requiring only mild reagents and conditions. pearson.com The lone pair of electrons on the pyrrole nitrogen is delocalized into the ring, significantly increasing its nucleophilicity. pearson.com

Attack by an electrophile occurs preferentially at the C2 (α) position. chemistrysteps.comonlineorganicchemistrytutor.com This regioselectivity is due to the greater resonance stabilization of the cationic intermediate (arenium ion) formed during attack at C2 (three resonance structures) compared to attack at C3 (β) (two resonance structures). onlineorganicchemistrytutor.com

A classic example of electrophilic substitution on pyrroles is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto the ring using a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comnih.govjk-sci.com For this compound, this reaction is expected to yield 1-({3-aminophenyl}methyl)-1H-pyrrole-2-carbaldehyde.

Other electrophilic substitution reactions, such as halogenation and acylation, are also expected to occur readily at the C2 position of the pyrrole ring under mild conditions. acs.orgyoutube.com It is noteworthy that in studies involving 1-benzylpyrrole, cleavage of the benzyl (B1604629) group has been observed under certain acidic conditions during electrophilic substitution reactions. rsc.orgrsc.org This suggests that the bond between the pyrrole nitrogen and the benzylic carbon in the title compound could potentially be labile under harsh acidic conditions.

Table 2: Predicted Electrophilic Substitution Reactions on the Pyrrole Ring

ReactionReagentsExpected Major ProductPosition of Substitution
Vilsmeier-Haack POCl₃, DMF1-({3-aminophenyl}methyl)-1H-pyrrole-2-carbaldehydeC2
Acylation (CH₃CO)₂O1-(1-({3-aminophenyl}methyl)-1H-pyrrol-2-yl)ethanoneC2
Halogenation N-Bromosuccinimide (NBS)3-[(2-Bromo-1H-pyrrol-1-yl)methyl]anilineC2

N-Substitution Reactions of the Pyrrole Nitrogen

The pyrrole nitrogen in this compound is already substituted with the 3-aminobenzyl group. While the initial synthesis of the compound represents a primary example of N-substitution on the pyrrole ring, further reactions at this nitrogen are less common but mechanistically significant. The acidity of the N-H proton in an unsubstituted pyrrole is weak (pKa ≈ 17.5), allowing for deprotonation by a strong base to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile. In the case of an N-substituted pyrrole like the title compound, the nitrogen atom has a lone pair of electrons, but it is involved in the aromatic sextet of the pyrrole ring, rendering it significantly less basic than the aniline nitrogen. wikipedia.org

Reactions with potent electrophiles could potentially lead to the formation of a quaternary pyrrolium salt. However, the presence of the aniline amino group provides a more nucleophilic site. The substitution pattern on the pyrrole ring is influenced by the N-benzyl group. For instance, in 1-benzylpyrrole, electrophilic substitution reactions such as nitration and formylation show a marked increase in substitution at the 3-position compared to unsubstituted pyrrole. cdnsciencepub.com

Ring-Opening and Rearrangement Reactions

The stability of the aromatic pyrrole ring means that ring-opening reactions require vigorous conditions or specific reagents. Strong nucleophiles can induce ring-opening in some pyrrole systems. numberanalytics.com A notable rearrangement reaction for N-substituted pyrroles is the Ciamician–Dennstedt rearrangement. This reaction involves the treatment of a pyrrole with a dihalocarbene, generated, for example, from a haloform and a strong base. The process proceeds through a [2+1] cycloaddition to form a dichlorocyclopropane intermediate, which then undergoes ring expansion to yield a 3-halopyridine. wikipedia.org Applying this to this compound would be expected to produce a substituted 3-chloropyridine (B48278) derivative.

Acid-catalyzed ring-opening is another pathway, demonstrated in related heterocyclic systems. For example, N-(furfuryl)anthranilamides undergo acid-catalyzed opening of the furan (B31954) ring to a diketone intermediate, which subsequently undergoes intramolecular cyclization to form pyrrolo[1,2-a] numberanalytics.comnih.govdiazepines. rsc.org This suggests that under strong acidic conditions, the pyrrole ring in this compound could potentially be susceptible to similar transformations.

Reactions Involving the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the pyrrole and aniline moieties is a saturated, single-bonded linker and is generally the least reactive part of the molecule. However, its position, analogous to a benzylic carbon, makes it susceptible to certain reactions, such as free-radical halogenation under UV light or with radical initiators.

Oxidation of the methylene bridge to a carbonyl group would yield the corresponding benzoylpyrrole derivative. Such transformations often require strong oxidizing agents. In biochemical contexts, enzymes like methylamine (B109427) dehydrogenase can react with benzylamines, indicating the potential for enzymatic modification at or near the methylene bridge. nih.gov Synthetic modifications can also include the insertion of a methylene bridge between an aromatic ring and a piperazine (B1678402) moiety through reductive alkylation using an arylaldehyde. taylorandfrancis.com

Coordination Chemistry and Metal Complexation

The presence of multiple nitrogen donor atoms makes this compound an interesting candidate for ligand applications in coordination chemistry. nih.govyoutube.com

This compound possesses two potential coordination sites: the nitrogen of the aniline group and the nitrogen of the pyrrole ring. This allows it to function as a potential bidentate ligand. Chelation involving both nitrogen atoms would lead to the formation of a stable six-membered ring with a central metal ion. The lone pair on the aniline nitrogen is more available for coordination than the pyrrole nitrogen's lone pair, which is part of the aromatic system. wikipedia.org

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides or acetates of transition metals like Cu(II), Co(II), or Ni(II)) in an appropriate solvent such as ethanol (B145695) or methanol. nih.govmdpi.com The reaction mixture is typically stirred under reflux to ensure complete complex formation. mdpi.comimpactfactor.org

The characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques.

FTIR Spectroscopy: Coordination of the nitrogen atoms to the metal center is expected to cause shifts in the vibrational frequencies of the N-H and C-N bonds. The formation of a new metal-nitrogen (M-N) bond would give rise to a new absorption band in the far-infrared region of the spectrum. nih.gov

UV-Visible Spectroscopy: Complexation typically leads to a shift in the electronic absorption bands (π→π* and n→π*) of the ligand and the appearance of new d-d transition bands for transition metal complexes.

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information about the ligand's structure within the complex. Coordination can lead to downfield shifts of protons adjacent to the coordinating nitrogen atoms.

Mass Spectrometry: This technique helps to determine the molecular weight and fragmentation pattern of the complex, confirming its composition. nih.gov

Below is a table summarizing the expected spectroscopic changes upon complexation.

Spectroscopic TechniqueObservation on LigandExpected Change Upon ComplexationReference
FTIR N-H stretching (aniline) ~3400-3300 cm⁻¹Shift to lower frequency and/or broadening nih.gov
C-N stretching (aniline) ~1340-1250 cm⁻¹Shift in frequency nih.gov
Pyrrole ring vibrationsMinor shifts nih.gov
Appearance of M-N stretching band ~650-500 cm⁻¹ nih.gov
UV-Vis π→π* transitions (aromatic rings)Bathochromic (red) or hypsochromic (blue) shift mdpi.com
n→π* transition (aniline N)Shift and change in intensity mdpi.com
Appearance of d-d transition bands (for transition metals) nih.gov
¹H NMR N-H proton (aniline)Shift and potential broadening researchgate.net
Protons on aniline and pyrrole ringsDownfield or upfield shifts due to altered electron density researchgate.net
Methylene bridge protons (-CH₂-)Shift due to conformational changes and electronic effects researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is amenable to various intramolecular cyclization reactions, typically promoted by acid or metal catalysis. These reactions can lead to the formation of more complex polycyclic heterocyclic systems.

One potential pathway involves an intramolecular electrophilic attack from a functionalized pyrrole ring onto the electron-rich aniline ring, or vice versa. For instance, if the pyrrole ring were to be activated to form an electrophilic species, it could cyclize onto the ortho position of the aniline ring. A related example is the intramolecular cyclization of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in strong acid, which proceeds via an electrophilic intermediate to form tricyclic structures. researchgate.net

Another possibility involves the functionalization of the aniline amino group, followed by cyclization. For example, the synthesis of substituted tetrahydropyridine (B1245486) derivatives starts from the related 3-[(1H-pyrrol-1-yl)methyl]pyridine, which is first converted to an N-aminopyridinium salt. nih.gov This intermediate then undergoes further reactions, including cyclizations. While the starting material is a pyridine, the principle of activating a nitrogen-containing ring for subsequent intramolecular reactions is applicable.

Rearrangement reactions, distinct from simple cyclizations, are also conceivable. wikipedia.org While classic aniline rearrangements like the Bamberger rearrangement typically involve N-phenylhydroxylamines, the general principle of acid-catalyzed rearrangements of substituted anilines suggests that under specific conditions, skeletal reorganization could occur. wiley-vch.de

Advanced Applications in Chemical Research and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

As a bifunctional molecule, 3-[(1H-Pyrrol-1-yl)methyl]aniline is categorized as a chemical building block by commercial suppliers, indicating its primary role as a starting material for the synthesis of more complex molecules. chemicalregister.com

Precursors for Complex Heterocyclic Systems

The aniline (B41778) functional group is a cornerstone in the synthesis of a multitude of nitrogen-containing heterocycles. For instance, anilines are key components in classic reactions such as the Skraup and Doebner-von Miller quinoline (B57606) syntheses, the Fischer indole (B1671886) synthesis (after conversion to a hydrazine), and the synthesis of benzodiazepines. In theory, this compound could serve as the aniline component in these reactions to yield novel, complex heterocyclic systems that incorporate a pyrrol-1-ylmethyl substituent. Such structures could be of interest in medicinal chemistry or materials science. However, specific studies detailing these transformations with this compound have not been located in the searched scientific literature. Research on related molecules, such as the synthesis of meta-hetarylanilines from different heterocyclic precursors, demonstrates the general feasibility of creating complex aniline-based structures through multi-component reactions. beilstein-journals.orgbeilstein-journals.org

Synthesis of Dyes and Pigments

Aniline and its derivatives are fundamental to the dye industry, most notably in the production of azo dyes. This process typically involves the diazotization of the primary amine followed by coupling with an electron-rich aromatic compound. The amino group of this compound could undergo diazotization to form a diazonium salt. This intermediate could then be coupled with various aromatic partners (e.g., naphthols, phenols, or other anilines) to produce novel azo dyes. The resulting dyes would feature a pyrrol-1-ylmethyl group, which could modulate properties such as color, solubility, and binding affinity to substrates. While the synthesis of azo dyes from other substituted anilines like 3-thiomethyl aniline is well-documented, rasayanjournal.co.in specific examples of dyes synthesized from this compound are not present in the reviewed literature.

Development of Polymeric Materials and Organic Optoelectronics

Both aniline and pyrrole (B145914) are monomers used to produce conducting polymers, namely polyaniline (PANI) and polypyrrole (PPy), respectively. These materials are of great interest for applications in organic electronics, including sensors, electrochromic devices, and transistors. nih.govresearchgate.net A molecule like this compound could hypothetically be used in several ways:

As a monomer that is polymerized through the aniline nitrogen, leading to a polyaniline with pendant pyrrol-1-ylmethyl groups.

As a comonomer in copolymerization with aniline or pyrrole to tune the properties of the resulting polymer. researchgate.net

As a building block for more complex monomers used in the synthesis of polymers for organic field-effect transistors (OFETs), where diketopyrrolopyrrole and polythiophene units are common. mdpi.com

These approaches could yield materials with unique electronic and optical properties. However, there is no specific research detailing the polymerization of this compound or its incorporation into polymers for optoelectronic applications.

Development of Ligands for Catalysis

Design and Synthesis of Novel Ligands

The nitrogen atoms in both the aniline and pyrrole moieties of this compound make it a candidate for ligand design. The aniline amine or the pyrrole ring could coordinate to a metal center. More complex ligands can be synthesized by modifying the aniline group, for example, through Schiff base condensation with aldehydes or ketones. nih.govsemanticscholar.org This would create multidentate ligands capable of forming stable complexes with various transition metals. For instance, Schiff base ligands derived from pyrrole-2-carbaldehyde and various anilines have been shown to form complexes with copper(II) and cobalt(II). nih.govresearchgate.net While these examples show the potential, the design and synthesis of ligands specifically from the this compound scaffold are not reported in the available literature.

Exploration of Catalytic Performance in Organic Transformations

The development of new ligands is often driven by the search for more efficient and selective catalysts for organic reactions. Metal complexes of ligands containing aniline and pyrrole motifs can be active in various catalytic processes. For example, Schiff base complexes are known to catalyze oxidation reactions, and other nitrogen-based ligands are used in cross-coupling and polymerization reactions. semanticscholar.orgcnr.it If ligands based on this compound were to be synthesized, their performance in catalytic transformations such as C-C coupling, oxidation, or reduction reactions would be a logical area of investigation. At present, due to the absence of published work on such ligands, there is no data available on their catalytic performance.

Advanced Materials Research

The exploration of novel organic molecules for advanced materials is a dynamic field of research. The unique electronic and structural characteristics of heterocyclic compounds like pyrrole derivatives often make them attractive candidates for various applications. The following sections review the specific findings related to this compound in advanced materials research.

A review of available scientific literature and chemical databases did not yield specific research studies detailing the use of this compound in the field of host-guest chemistry or in the formation of supramolecular assemblies. While the broader class of pyrrole-containing molecules is known to participate in such interactions, forming complexes and higher-order structures, dedicated research on this particular compound for these applications is not presently documented.

There is no specific information available in peer-reviewed literature regarding the investigation or application of this compound as a non-linear optical (NLO) active material. The synthesis and characterization of organic molecules with potential NLO properties is an active area of materials science; however, studies focusing on the NLO characteristics of this specific compound have not been reported.

An extensive search of scientific literature found no studies where this compound has been specifically developed or utilized as a molecular probe for the investigation of intermolecular interactions. Although pyrrole and aniline moieties are known to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, the application of the title compound as a dedicated tool for studying these phenomena has not been documented.

Q & A

Q. What are the optimized synthetic routes for 3-[(1H-Pyrrol-1-yl)methyl]aniline, and how can yield and purity be improved?

  • Methodological Answer : The synthesis involves coupling pyrrole with an aniline derivative. A modified Ullman coupling (e.g., reacting 3-iodoaniline with pyrrole using CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under argon) can yield ~50% . Optimization strategies include:
  • Catalyst Systems : Testing alternative ligands (e.g., BINAP) or transition metals (Pd) for improved regioselectivity.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Reaction Monitoring : TLC or HPLC to track intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the methylene bridge (δ ~4.5 ppm for –CH₂–) and aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 173.2).
  • X-ray Crystallography : Single-crystal analysis using SHELX software to resolve spatial arrangement .

Advanced Research Questions

Q. How is this compound utilized in synthesizing pyrrolo[1,2-a]quinoxalines?

  • Methodological Answer : this compound acts as a precursor in Pictet–Spengler reactions. For example:
  • Cyclization : React with α-hydroxy acids (e.g., glycolic acid) and TBHP as an oxidant to form quinoxalines via in situ aldehyde generation .
  • Conditions : 110°C in DMSO/AcOH, achieving yields up to 94% .
  • Mechanistic Insight : Intramolecular cyclization followed by oxidation (air/O₂) stabilizes the heterocyclic core.

Q. What role does the amino group play in electrochemical applications?

  • Methodological Answer : The –NH₂ group enables post-functionalization (e.g., peptide conjugation via EDC/NHS chemistry). Applications include:
  • Conducting Polymers : Electropolymerization on ITO surfaces for biofunctional coatings (e.g., RGD peptide attachment to enhance cell adhesion) .
  • Sensor Development : Immobilization of redox-active probes for pH or metal ion detection.

Q. How do substituents on the aniline ring influence solubility and reactivity?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) reduce basicity (pKa ~1-2) and solubility in polar solvents, while electron-donating groups (e.g., –OCH₃) increase solubility .
  • Cross-Coupling Reactivity : Para-substituents sterically hinder coupling reactions; meta-substituents improve regioselectivity in Pd-catalyzed reactions .

Methodological Challenges and Solutions

Q. What are common pitfalls in biological activity assessment, and how can they be addressed?

  • Methodological Answer :
  • False Positives : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding.
  • QSAR Modeling : Incorporate Hammett σ values and LogP data to predict activity trends .
  • In Vitro Toxicity : MTT assays with HEK293 cells to assess cytotoxicity thresholds.

Q. How can stability issues during storage be mitigated?

  • Methodological Answer :
  • Storage : Under argon at –20°C in amber vials to prevent oxidation.
  • Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.